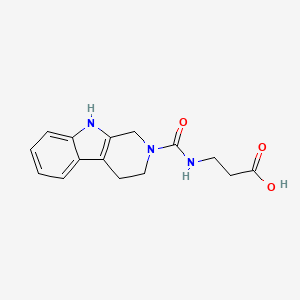

N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine

Description

N-(1,3,4,9-Tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine is a synthetic compound combining a beta-carboline moiety with beta-alanine via a carbonyl linkage. Beta-carbolines are heterocyclic indole alkaloids known for diverse biological activities, including MAO inhibition, antioxidant properties, and neuroprotective effects . Beta-alanine, a non-proteogenic amino acid, serves as a rate-limiting precursor for carnosine synthesis, a dipeptide critical for intracellular pH buffering in skeletal muscle .

Properties

IUPAC Name |

3-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-14(20)5-7-16-15(21)18-8-6-11-10-3-1-2-4-12(10)17-13(11)9-18/h1-4,17H,5-9H2,(H,16,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDDPESEKASZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine typically involves multiple steps, starting with the formation of the beta-carboline core. This can be achieved through the Fischer indole synthesis or the Biltz synthesis, both of which involve the cyclization of tryptamine derivatives under acidic conditions. Subsequent steps may include the introduction of the beta-alanine moiety through amide bond formation using coupling agents like carbodiimides (e.g., DCC, EDC).

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at various positions on the beta-carboline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific conditions.

Reduction Products: Reduced analogs with different functional groups.

Substitution Products: Substituted beta-carbolines with different substituents on the core structure.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the beta-carboline structure can act as effective anticancer agents. For instance, studies have shown that derivatives of beta-carboline can inhibit the activity of aminopeptidase N (APN), which is implicated in tumor progression. In particular, N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine has been evaluated for its ability to enhance the efficacy of existing chemotherapy agents like Paclitaxel .

Case Study:

In vivo studies demonstrated that combining this compound with Paclitaxel significantly improved tumor reduction in xenograft models compared to treatments with Paclitaxel alone. The mechanism involved the induction of apoptosis and cell cycle arrest in cancer cells .

Neuroprotective Effects

Beta-carboline derivatives have been studied for their neuroprotective properties. Some research suggests these compounds may help mitigate neurodegenerative diseases by acting on neurotransmitter systems and reducing oxidative stress . The specific role of this compound in neuroprotection remains an area for further investigation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that modify the beta-carboline core to enhance its biological activity. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Table 1: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Carbonyl group addition | Increased anticancer potency |

| Substituents on the nitrogen | Altered binding affinity |

| Chain length variations | Influence on bioavailability |

Broader Implications in Drug Development

The potential applications of this compound extend beyond cancer treatment. Its ability to interact with various biological targets suggests it could be developed into drugs for other conditions such as inflammation or neurodegeneration.

Future Directions:

Continued research is necessary to fully elucidate the mechanisms behind its actions and to explore its potential in combination therapies for enhanced efficacy against resistant cancer types.

Mechanism of Action

The mechanism by which N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine exerts its effects involves its interaction with various molecular targets. It is known to bind to serotonin receptors, which play a crucial role in mood regulation and neurotransmission. Additionally, it may interact with other neurotransmitter systems, such as dopamine and norepinephrine, contributing to its neuroprotective and therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Beta-Alanine Derivatives and Related Compounds

| Compound | Key Structural Features | Primary Mechanism of Action |

|---|---|---|

| Beta-Alanine | Free amino acid (NH₂-CH₂-CH₂-COOH) | Carnosine precursor; enhances muscle buffering |

| Carnosine | Dipeptide (beta-alanine + histidine) | Direct pH buffering; antioxidant |

| N-Acetyl-beta-Alanine | Acetylated beta-alanine | Improved stability; delayed metabolic clearance |

| Target Compound | Beta-carboline conjugated to beta-alanine | Hypothesized dual action: buffering + enzyme modulation |

Key Insights:

- Beta-Alanine: Requires prolonged supplementation (4–6 g/day for ≥4 weeks) to elevate muscle carnosine by ≥40%, improving performance in 1–4 minute high-intensity tasks .

- Carnosine: Directly buffers H⁺ ions but is rapidly degraded by carnosinase, limiting its exogenous efficacy .

Performance and Metabolic Outcomes

Table 2: Clinical Outcomes of Beta-Alanine and Hypothesized Target Compound Effects

Key Insights:

- Efficacy in Women : Beta-alanine supplementation increased ventilatory threshold (VT) by 13.9% and time-to-exhaustion (TTE) by 2.5% in women, suggesting gender-neutral benefits . The target compound’s beta-carboline component could further enhance these effects via neurochemical modulation.

- Metabolic Pathways : Beta-alanine metabolism intersects with arginine, proline, and glutamate pathways . The beta-carboline moiety may influence tryptophan or kynurenine pathways, expanding metabolic impact.

Biological Activity

N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine is a complex organic compound belonging to the beta-carboline family. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a unique combination of a beta-alanine moiety and a tetrahydro-beta-carboline structure. This combination contributes to its distinct chemical properties and biological activities. The molecular formula of the compound is .

The mechanism of action for this compound involves interactions with various biological targets. Preliminary studies suggest that this compound may modulate neurotransmitter systems and cellular signaling pathways by binding to specific receptors or enzymes . Further research is needed to elucidate the exact molecular targets and pathways involved.

Antimicrobial Activity

Research indicates that beta-carboline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against Trypanosoma cruzi, with IC50 values indicating effective inhibition of parasite growth . The selective index for these compounds suggests low cytotoxicity towards mammalian cells compared to their effects on parasites.

Antileishmanial Activity

A series of tetrahydro-beta-carboline derivatives have been synthesized and evaluated for their antileishmanial activity. Compounds with substitutions at the C-1 position of the beta-carboline ring showed promising results in vitro. For example, certain derivatives exhibited IC50 values significantly lower than standard treatments . This suggests that this compound may possess similar or enhanced efficacy.

Neuropharmacological Effects

Beta-carbolines are known for their neuropharmacological properties. The compound’s ability to influence neurotransmitter systems could lead to potential applications in treating neurological disorders. Studies have highlighted the role of beta-carbolines in modulating GABAergic activity and their implications in anxiety and depression management .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine?

- Methodological Answer : The synthesis typically involves coupling beta-carboline derivatives with beta-alanine. Key steps include:

- Pictet-Spengler Reaction : Construct the beta-carboline core from tryptophan derivatives (e.g., condensation with aldehydes) .

- Amide Bond Formation : Use coupling agents like HATU or DCC to conjugate the beta-carboline moiety with beta-alanine. Solvents such as DMF or methanol are common, with purification via column chromatography .

- Critical Parameters : Reaction temperature (20–40°C), pH control (~7.0), and stoichiometric ratios (1:1.2 for beta-carboline:beta-alanine) to minimize side products .

Q. How can structural characterization of this compound be performed to confirm purity and configuration?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify backbone connectivity and stereochemistry. Key peaks: beta-carboline aromatic protons (δ 7.2–8.5 ppm) and beta-alanine methylene (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₂₀N₄O₃) and detect impurities .

- X-ray Crystallography : Resolve bond angles and spatial arrangement, particularly for chiral centers .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Receptor Binding Assays : Test affinity for serotonin (5-HT2A) or dopamine receptors, common targets for beta-carbolines .

- Antioxidant Activity : Measure ROS scavenging via DPPH or ABTS assays, given beta-alanine’s role in carnosine synthesis .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, HepG2) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize neuroprotective effects?

- Methodological Answer :

- Modify Substituents : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the beta-carboline ring to enhance receptor binding .

- Beta-Alanine Backbone Alteration : Replace with other amino acids (e.g., glycine) to assess impact on solubility and blood-brain barrier penetration .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with NMDA or GABA receptors .

Q. How to resolve contradictions in reported antioxidant vs. pro-oxidant activity of beta-carboline derivatives?

- Methodological Answer :

- Dose-Dependent Studies : Test at concentrations from 1 μM to 100 μM. Lower doses may activate Nrf2 pathways (antioxidant), while higher doses induce ROS via mitochondrial disruption .

- Redox Profiling : Use cyclic voltammetry to measure oxidation potentials. Beta-carbolines with lower potentials (<0.5 V) are more likely pro-oxidant .

- Cell-Type Specificity : Compare results in neurons (SH-SY5Y) vs. hepatocytes (HepG2), as metabolic enzymes (e.g., CYP450) may alter redox outcomes .

Q. What advanced techniques quantify in vivo metabolism of this compound?

- Methodological Answer :

- Isotopic Labeling : Synthesize deuterated analogs (e.g., C-D bonds) for tracking via LC-MS/MS in plasma/tissue homogenates .

- Metabolomics : Use untargeted LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- PET Imaging : Radiolabel with ¹¹C or ¹⁸F to study brain uptake and distribution in animal models .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others show neurotoxicity for beta-carboline derivatives?

- Methodological Answer :

- Receptor Subtype Selectivity : Beta-carbolines may act as agonists at 5-HT1A (neuroprotective) but antagonists at 5-HT2A (excitotoxic) .

- Experimental Models : Primary neurons vs. immortalized lines (e.g., PC12) vary in antioxidant defenses and receptor expression .

- Oxidative Stress Thresholds : Use real-time ROS probes (e.g., DCFH-DA) to determine if toxicity correlates with ROS levels exceeding cellular buffering capacity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.